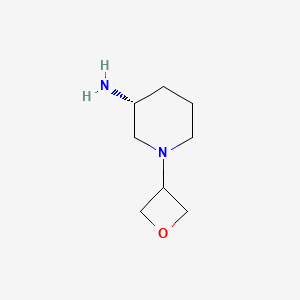

(3R)-1-(Oxetan-3-yl)piperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-(oxetan-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUYKSSLLPDLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R)-1-(Oxetan-3-yl)piperidin-3-amine chemical properties

An In-Depth Technical Guide to (3R)-1-(Oxetan-3-yl)piperidin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound, CAS 1349700-06-6, is a chiral heterocyclic building block of significant interest in modern medicinal chemistry.[] This molecule integrates two highly valued scaffolds: the piperidine ring, a ubiquitous feature in numerous pharmaceuticals, and the oxetane moiety, an increasingly popular functional group used to modulate physicochemical properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route with detailed protocols, and an analysis of its strategic application in drug discovery programs. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural attributes to optimize lead compounds and accelerate innovation.

Introduction to a Synergistic Scaffold

The design of novel therapeutic agents often involves the strategic combination of validated pharmacophores and property-modulating functional groups. This compound is a prime example of this design philosophy, merging the structural rigidity and biological relevance of the piperidine core with the advantageous profile of the oxetane ring.

The Piperidine Moiety in Modern Pharmaceuticals

The piperidine ring is one of the most prevalent N-heterocycles in approved drugs and clinical candidates.[2][3] Its prevalence is due to several key factors: it serves as a robust, non-aromatic scaffold that can adopt well-defined chair conformations, allowing for precise three-dimensional positioning of substituents. This structural feature is critical for optimizing interactions with biological targets. Furthermore, the piperidine motif can enhance a molecule's druggability by improving pharmacokinetic properties such as absorption and distribution, while often maintaining metabolic stability.[4]

The Rise of the Oxetane Ring as a Physicochemical Modulator

In recent years, the oxetane ring has emerged from a chemical curiosity to a powerful tool in the medicinal chemist's arsenal.[5] This small, polar, three-dimensional ring is frequently incorporated into lead compounds to fine-tune key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] Specifically, oxetanes can:

-

Increase Aqueous Solubility: The polar nature of the ether linkage improves solubility, a common hurdle in drug development.

-

Reduce Lipophilicity (LogD): The introduction of an oxetane can lower a compound's LogD, which can be beneficial for permeability and reducing off-target effects.[5]

-

Enhance Metabolic Stability: Oxetanes can serve as metabolically stable isosteres for more labile groups like carbonyls or morpholines.[5]

-

Modulate Basicity: When placed near an amine, the oxetane's inductive effect can lower the amine's pKa, which can be crucial for optimizing target engagement and cellular permeability.[5]

By combining these two motifs, this compound offers a pre-packaged solution for introducing a chiral amine with favorable physicochemical properties into a target molecule.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a building block is essential for its effective use.

Identity and Nomenclature

The key identifiers and basic properties of the title compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [] |

| CAS Number | 1349700-06-6 | [][6] |

| Molecular Formula | C₈H₁₆N₂O | [] |

| Molecular Weight | 156.22 g/mol | [][6] |

| Canonical SMILES | C1CC(CN(C1)C2COC2)N | [] |

| InChI Key | FECUYKSSLLPDLH-SSDOTTSWSA-N | [] |

| Purity (Typical) | ≥97% | [][6] |

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Estimated Value | Rationale/Comments |

| pKa₁ (Primary Amine) | ~9.5 - 10.5 | Typical for a primary amine on a cyclohexane-like ring. |

| pKa₂ (Tertiary Amine) | ~8.0 - 9.0 | The basicity of the piperidine nitrogen is expected to be slightly reduced due to the electron-withdrawing inductive effect of the adjacent oxetane ring. |

| XLogP3 | -0.7 | This computed value reflects the polar nature of the molecule, contributed by the two amine groups and the oxetane ether.[7] |

| Topological Polar Surface Area | ~41.5 Ų | Calculated based on the amine and ether functionalities, suggesting good potential for membrane permeability. A related compound, piperidin-3-amine, has a TPSA of 38.1 Ų.[8] |

| Form | Typically supplied as a liquid or oil. Can be isolated as a salt (e.g., trifluoroacetic acid or dihydrochloride salt) for improved handling and stability.[9][10] |

Structural and Stereochemical Analysis

The molecule's utility is fundamentally tied to its three-dimensional structure. The "(3R)" designation specifies the absolute stereochemistry at the C3 position of the piperidine ring. This chirality is critical, as biological systems are stereoselective, and the correct enantiomer is often required for optimal target binding and efficacy. The piperidine ring will predominantly exist in a chair conformation, with the substituents at C1 and C3 occupying either axial or equatorial positions, an equilibrium that can be influenced by the steric bulk of subsequent derivatization.

Spectroscopic Characterization (Predicted)

No publicly available spectra were identified. However, the expected spectroscopic features can be reliably predicted based on the known chemical shifts of piperidine and oxetane fragments.

-

¹H NMR: The spectrum would be complex due to overlapping signals from the piperidine and oxetane rings. Key expected signals include:

-

A multiplet for the proton on the chiral center (C3 of the piperidine).

-

Distinct multiplets for the four protons of the oxetane ring.

-

A broad singlet for the primary amine (-NH₂) protons, which is exchangeable with D₂O.

-

A series of multiplets corresponding to the remaining piperidine ring protons.

-

-

¹³C NMR: The spectrum should display 8 unique signals corresponding to each carbon atom in the molecule, confirming its asymmetry. The carbons adjacent to the nitrogen and oxygen atoms would appear further downfield.

-

Mass Spectrometry (MS): In ESI+ mode, the molecule would show a prominent ion at m/z 157.1 [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a characteristic C-O-C stretching for the oxetane ether (~980 cm⁻¹).

Synthesis and Reactivity

This compound is a synthetic building block. A plausible and efficient synthesis can be designed based on established organic chemistry principles.

Retrosynthetic Analysis

A logical disconnection approach points to two key starting materials: a chiral 3-aminopiperidine derivative and an oxetane electrophile. The C1-N bond of the piperidine is the most logical disconnection, leading back to (R)-3-aminopiperidine and oxetan-3-one via a reductive amination pathway.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The synthesis is best accomplished via reductive amination, a robust and widely used method for forming C-N bonds. The starting material, (R)-3-aminopiperidine, is commercially available, often as a dihydrochloride salt.[10]

Caption: Proposed one-pot synthetic pathway.

Experimental Protocol: Synthesis via Reductive Amination

Causality: This one-pot protocol is chosen for its efficiency. The base neutralizes the HCl salt to liberate the free amine. Dichloroethane (DCE) is an excellent solvent for this reaction. Sodium triacetoxyborohydride is a mild reducing agent ideal for reductive aminations, as it does not readily reduce the ketone starting material but efficiently reduces the intermediate iminium ion.

-

Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (R)-3-aminopiperidine dihydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension.

-

Base Addition: Add triethylamine (Et₃N) (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. This step generates the free base of the piperidine in situ.

-

Ketone Addition: Add oxetan-3-one (1.1 eq) to the mixture.

-

Imine Formation: Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the final product, this compound.

Key Reactivity Profile

The molecule possesses two distinct nucleophilic centers:

-

Primary Amine (C3): This is the more reactive site for amide bond formation, sulfonylation, and further reductive amination. It is the primary handle for derivatization.

-

Tertiary Amine (N1): This site is basic and can be protonated to form salts. While less nucleophilic than the primary amine, it can undergo reactions like quaternization.

-

Oxetane Ring: Generally stable under neutral and basic conditions, the ring can be opened by strong acids or potent nucleophiles, a consideration for multi-step syntheses.

Application in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for building libraries of drug-like molecules.

Logical Workflow for Library Synthesis

The primary amine at the C3 position is an ideal point for diversification. A library of novel compounds can be rapidly synthesized by reacting this compound with a variety of electrophilic building blocks.

Sources

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. labsolu.ca [labsolu.ca]

- 7. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cenmed.com [cenmed.com]

- 10. (3R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the Structure Elucidation of (3R)-1-(Oxetan-3-yl)piperidin-3-amine

The piperidine ring is a foundational structural motif in a vast number of pharmaceuticals, prized for its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] Its significance is further amplified by the introduction of chirality, which allows for highly specific modulation of pharmacological activity, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] Concurrently, the oxetane moiety has emerged as a valuable building block in modern drug discovery.[3][4] This small, polar, three-dimensional ring can act as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities, often improving metabolic stability and aqueous solubility.[4][5]

This compound represents a confluence of these two "privileged" scaffolds. As such, the definitive confirmation of its chemical structure, including its absolute stereochemistry, is a critical prerequisite for its application in drug development and for meeting stringent regulatory standards.[6] This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this molecule, integrating advanced spectroscopic techniques with logical, causality-driven experimental design.

Molecular Overview

The initial step in any structure elucidation workflow is to gather all known information about the compound of interest. This provides a theoretical framework against which experimental data can be compared.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 1349700-06-6 | [8][] |

| Molecular Formula | C₈H₁₆N₂O | [7][8] |

| Molecular Weight | 156.23 g/mol | [7][8] |

| Canonical SMILES | C1CC(N[C@H]1CN1)C2COC2 | |

| Structure |  |

Integrated Spectroscopic & Chromatographic Analysis

No single technique can unambiguously determine a complex structure. The core of this elucidation process relies on the synergistic interpretation of data from multiple analytical platforms. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for mapping the molecular framework, while Mass Spectrometry (MS) confirms the elemental composition and provides fragmentation data.[10][11] Finally, chiral chromatography is essential for verifying the enantiomeric purity and absolute configuration.

Workflow for Structure Elucidation

The logical flow of experiments is designed to build a complete structural picture, with each step validating the last.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Causality: The first experimental step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is the gold standard for this purpose. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

-

Expected Result: An exact mass measurement corresponding to the protonated molecule [M+H]⁺.

-

Calculated [M+H]⁺ for C₈H₁₇N₂O⁺: 157.1335

-

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry provides crucial connectivity information by breaking the molecule into smaller, identifiable fragments. Key expected fragments for this compound would include:

-

Loss of the oxetane group.

-

Cleavage of the piperidine ring.

-

Loss of the primary amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[12] A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their connectivity through chemical bonds.[12]

Predicted NMR Data Summary (Predicted shifts are estimations in CDCl₃ and can vary based on solvent and experimental conditions.)

| Atom(s) | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity / Correlation | Rationale |

| Piperidine-H3 | ¹H NMR | ~2.8 - 3.2 | Multiplet | Adjacent to the chiral center and amine group. |

| Piperidine-H2, H6 | ¹H NMR | ~2.2 - 3.0 | Multiplets | Protons adjacent to the piperidine nitrogen. |

| Piperidine-H4, H5 | ¹H NMR | ~1.4 - 2.0 | Multiplets | Aliphatic protons on the piperidine ring. |

| Oxetane-H2', H4' | ¹H NMR | ~4.5 - 4.8 | Multiplets | Protons on carbons adjacent to the oxetane oxygen. |

| Oxetane-H3' | ¹H NMR | ~3.5 - 4.0 | Multiplet | Methine proton on the oxetane ring, attached to the piperidine nitrogen. |

| Amine-NH₂ | ¹H NMR | ~1.5 - 2.5 | Broad Singlet | Exchangeable protons of the primary amine. |

| Piperidine-C3 | ¹³C NMR | ~50 - 55 | CH | Chiral carbon bearing the amine group. |

| Piperidine-C2, C6 | ¹³C NMR | ~55 - 65 | CH₂ | Carbons adjacent to the piperidine nitrogen. |

| Piperidine-C4, C5 | ¹³C NMR | ~20 - 35 | CH₂ | Aliphatic carbons in the piperidine ring. |

| Oxetane-C2', C4' | ¹³C NMR | ~70 - 75 | CH₂ | Carbons adjacent to the oxetane oxygen. |

| Oxetane-C3' | ¹³C NMR | ~60 - 65 | CH | Carbon attached to the piperidine nitrogen. |

| H3 ↔ H2, H4 | COSY | Cross-peaks | Shows proton-proton couplings within the piperidine ring. | |

| C3 ↔ H3 | HSQC | Cross-peak | Correlates each carbon with its directly attached proton(s). | |

| C2' ↔ H3' | HMBC | Cross-peak | Key correlation confirming the bond between the piperidine nitrogen and the oxetane-C3' carbon. |

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Spectroscopic methods like NMR and MS confirm the molecular constitution but cannot differentiate between enantiomers. Given the "(3R)" designation, it is mandatory to confirm the absolute stereochemistry and determine the enantiomeric purity (or enantiomeric excess, ee). Chiral HPLC is the most widely used and reliable technique for this purpose.[6]

-

Methodology: The compound is run on a liquid chromatograph equipped with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers, (3R) and (3S), interact differently, leading to different retention times and thus separation.

-

Expected Result: A single major peak corresponding to the (3R)-enantiomer, with any potential (3S)-enantiomer appearing as a separate, much smaller peak. The relative area of the peaks is used to calculate the enantiomeric excess.

Experimental Protocols

The following protocols are designed to be self-validating, providing the necessary data for a comprehensive and defensible structure elucidation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

Set the mass range to m/z 50-500.

-

Acquire data in high-resolution mode (>60,000 FWHM).

-

Perform MS/MS analysis on the precursor ion corresponding to [M+H]⁺ using collision-induced dissociation (CID).

-

-

Data Analysis: Determine the exact mass of the parent ion and calculate the elemental formula. Analyze the MS/MS spectrum to identify key fragments and propose a fragmentation pathway.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate carbons with their directly attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the oxetane and piperidine rings.

-

-

Data Analysis: Process and analyze all spectra to assign all proton and carbon signals. Use the 2D correlations to piece together the molecular fragments and confirm the overall structure.

Protocol 3: Chiral HPLC

-

Column Selection: Screen various Chiral Stationary Phases (CSPs), such as those based on derivatized cellulose or amylose, to find a column that provides baseline separation of the enantiomers.

-

Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Analysis:

-

Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.

-

Inject 5-10 µL onto the column.

-

Monitor the elution profile using a UV detector (if the compound has a chromophore) or a universal detector like a Charged Aerosol Detector (CAD).

-

System Suitability: If available, first inject a racemic standard to confirm the retention times of both the (3R) and (3S) enantiomers.

-

-

Data Analysis: Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (% ee).

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. By following the workflow outlined in this guide—beginning with the confirmation of molecular formula by HRMS, proceeding to the detailed structural mapping by a full suite of NMR experiments, and culminating in the definitive stereochemical assignment via chiral HPLC—researchers and drug development professionals can establish the identity and purity of this important molecule with the highest degree of scientific confidence. This rigorous characterization is the bedrock upon which all subsequent preclinical and clinical development is built.

References

- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.

- Seton Hall University. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall. 2023.

- ProQuest. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. 2023.

- Fiehn Lab. Structure Elucidation of Small Molecules.

- PMC. Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.

- Benchchem. The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.

- MacMillan Group, Princeton University. Spectroscopy/Small Molecule Structure Elucidation.

- Hypha Discovery. Structure Elucidation and NMR.

- Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. 2023.

- Fisher Scientific. This compound;2,2,2-trifluoroacetic acid.

- Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.

- ResearchGate. ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. 2025.

- ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

- PMC. Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.

- BLD Pharm. This compound.

- BOC Sciences. CAS 1349700-06-6 this compound.

- AChemBlock. This compound 97%.

- Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. 2016.

- ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.

- ResearchGate. Oxetanes in Drug Discovery Campaigns. 2022.

- ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. 2010.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound 97% | CAS: 1349700-06-6 | AChemBlock [achemblock.com]

- 8. labsolu.ca [labsolu.ca]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. utsouthwestern.edu [utsouthwestern.edu]

- 12. hyphadiscovery.com [hyphadiscovery.com]

The Strategic Incorporation of Oxetane Scaffolds into Piperidine-Based Drug Candidates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological and pharmacological implications of incorporating oxetane rings into piperidine scaffolds. Moving beyond a simple enumeration of findings, this document delves into the causal relationships between this specific structural modification and the resulting modulation of key drug-like properties. The insights presented herein are grounded in field-proven experimental data and are intended to empower researchers in the rational design of next-generation therapeutics.

The Oxetane-Piperidine Motif: A Paradigm Shift in Physicochemical Property Modulation

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic profile and synthetic tractability.[1][2] However, optimization of piperidine-containing lead compounds often encounters challenges related to basicity, lipophilicity, and metabolic stability. The introduction of a strained four-membered oxetane ring has emerged as a powerful strategy to address these liabilities, offering a unique combination of steric bulk, polarity, and metabolic resilience.[3][4][5][6] This strategic substitution can be viewed not merely as an incremental change, but as a fundamental shift in the approach to molecular design, enabling a more precise and predictable fine-tuning of critical pharmacological parameters.

The most profound and widely exploited effect of incorporating an oxetane is the modulation of the basicity (pKa) of the piperidine nitrogen. The strong inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the pKa of a nearby nitrogen.[7] This effect is highly dependent on the topological distance between the oxetane and the amine. For instance, an oxetane positioned alpha to the piperidine nitrogen can decrease the pKa by approximately 2.6 units.[3] This reduction in basicity has significant downstream consequences, including mitigating the risk of hERG channel inhibition, a common liability for basic amines, and improving cell permeability by increasing the proportion of the neutral species at physiological pH.[7][8][9][10]

Beyond pKa modulation, the oxetane moiety acts as a "polar handle," often increasing aqueous solubility and reducing lipophilicity (LogD) compared to isosteric non-polar groups like a gem-dimethyl substituent.[3][4][7] This improvement in the hydrophilic/lipophilic balance is a critical factor in enhancing the overall druglikeness of a compound. Furthermore, the rigid and three-dimensional nature of the oxetane ring can enforce specific conformations on the piperidine scaffold, leading to improved binding affinity and selectivity for the biological target.[4][7][11]

Navigating the Metabolic Landscape: The Oxetane Advantage

A significant challenge in drug development is overcoming rapid metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes. The piperidine ring is often a site of metabolic attack. The incorporation of an oxetane can effectively "shield" metabolically labile positions, leading to a marked improvement in metabolic stability.[3][4][7] This is achieved through both steric hindrance and by altering the electronic properties of the piperidine ring, making it a less favorable substrate for CYP enzymes.

Interestingly, a novel metabolic pathway for oxetane-containing compounds has been identified, involving hydrolysis by microsomal epoxide hydrolase (mEH) to form a diol.[12][13] This discovery opens up the intriguing possibility of intentionally directing the metabolism of a drug away from the often-problematic CYP pathways, potentially reducing the risk of drug-drug interactions.[14] The rate of this mEH-mediated hydrolysis can be influenced by the substitution pattern on the oxetane ring, offering another level of control for the medicinal chemist.[12][13]

The following table summarizes the impact of oxetane incorporation on key physicochemical and ADME properties of piperidine-containing compounds, with illustrative data from published studies.

| Property | General Effect of Oxetane Incorporation | Example Data | Reference |

| pKa | Decrease | pKa of piperidine nitrogen reduced from 7.6 to 5.0 in a PI3K inhibitor series. | [9] |

| Lipophilicity (LogD) | Decrease | Replacement of a gem-dimethyl group with an oxetane can lead to a significant decrease in LogP. | [3] |

| Aqueous Solubility | Increase | Substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. | [3] |

| Metabolic Stability (in vitro) | Increase | Marked reduction in intrinsic clearance rates in human and mouse liver microsome assays. | [3][4] |

| CYP Inhibition | Decrease | Introduction of an oxetane can mitigate CYP3A4 time-dependent inhibition. | [10] |

| hERG Inhibition | Decrease | Reduction of hERG inhibition (IC50 > 100 µM) by lowering the basicity of an adjacent amine. | [7][8][9] |

Case Study: Spirocyclic Oxetane-Piperidines in Kinase Inhibition

A particularly successful application of this design strategy is the development of spirocyclic oxetane-piperidines, such as 2-oxa-6-azaspiro[3.3]heptane, as bioisosteres for morpholine and piperidine.[15][16][17][18][19][20] This rigid, three-dimensional scaffold has proven to be highly effective in the design of potent and selective kinase inhibitors.

In the development of spleen tyrosine kinase (SYK) inhibitors, replacing a metabolically labile morpholine ring with an N-oxetanyl-piperazine moiety led to the discovery of Lanraplenib.[7][8] This modification not only improved metabolic stability but also doubled the selectivity of T-cells versus B-cells by reducing the basicity of the piperazine nitrogen (calculated pKaH decreased from 8.0 to 6.4).[7][8] A co-crystal structure of lanraplenib with the SYK kinase domain revealed that the N-oxetanyl-piperazine moiety occupies a solvent-accessible region outside the main binding pocket, highlighting the role of the oxetane in fine-tuning physicochemical properties without directly engaging with the target.[7][8]

Logical Relationship of Oxetane Incorporation and Improved Drug Properties

Caption: The causal cascade of incorporating an oxetane into a piperidine scaffold.

Experimental Protocols for the Evaluation of Oxetane-Containing Piperidines

To rigorously assess the impact of oxetane incorporation, a suite of standardized in vitro assays is essential. The following protocols provide a framework for the systematic evaluation of key pharmacological parameters.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test compound (oxetane-containing piperidine)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to generate a range of concentrations for IC50 determination.

-

Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution. d. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Determination of pKa and Lipophilicity (LogD)

Accurate measurement of pKa and LogD is crucial for understanding the absorption and distribution of a drug candidate.

Methodology:

-

pKa Determination: pH-metric titration is a robust method. The test compound is dissolved in a water/co-solvent mixture and titrated with a standardized acid or base. The pKa is determined from the inflection point of the titration curve.

-

LogD Measurement (Shake-Flask Method):

-

Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) pre-saturated with n-octanol.

-

Add an equal volume of n-octanol pre-saturated with the buffer.

-

Agitate the mixture vigorously to ensure thorough mixing and allow the phases to separate.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

Procedure:

-

Incubation: a. Pre-warm a solution of HLM in phosphate buffer to 37°C. b. Add the test compound (at a final concentration typically between 0.1 and 1 µM). c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Sample Analysis: a. Centrifuge the quenched samples to precipitate the protein. b. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: a. Plot the natural logarithm of the percentage of parent compound remaining versus time. b. The slope of the linear portion of the curve represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693/k. d. Calculate the intrinsic clearance (CLint) using the appropriate equations.

Cytochrome P450 (CYP) Inhibition Assay (IC50)

This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.

Methodology:

-

Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.

-

Metabolite Quantification: After a defined incubation period, quench the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

-

IC50 Determination: A decrease in metabolite formation compared to the vehicle control indicates inhibition. The IC50 value is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

This "gold standard" assay evaluates the potential for a compound to cause cardiac arrhythmias by blocking the hERG channel.

Methodology:

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to measure the hERG current in response to a specific voltage protocol.

-

Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding changes in the hERG current.

-

IC50 Determination: The IC50 value is the concentration of the test compound that causes a 50% reduction in the hERG current.

Experimental Workflow for Characterizing an Oxetane-Piperidine Compound

Caption: A streamlined workflow for the comprehensive evaluation of novel oxetane-piperidine drug candidates.

Conclusion and Future Directions

The strategic incorporation of oxetane moieties into piperidine scaffolds represents a mature and highly effective approach to overcoming common challenges in drug discovery. The ability to predictably modulate pKa, improve metabolic stability, and enhance aqueous solubility provides medicinal chemists with a powerful tool for the rational design of superior drug candidates. As our understanding of the nuanced interplay between the oxetane ring and biological systems continues to grow, we can anticipate the development of even more sophisticated and targeted applications of this versatile chemical motif. Future research will likely focus on exploring novel, more complex spirocyclic systems, further elucidating the role of mEH in oxetane metabolism, and leveraging computational tools to more accurately predict the impact of oxetane incorporation on a wider range of pharmacological properties.

References

-

2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link].

-

Toselli, F., Fredenwall, M., Svensson, P., & Hayes, M. A. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(16), 7383–7399. Available at: [Link].

-

Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. ResearchGate. Available at: [Link].

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 1-15. Available at: [Link].

-

Bull, J. A., & Croft, A. K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. Available at: [Link].

-

Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link].

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11147-11203. Available at: [Link].

-

Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. Available at: [Link].

-

Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. Available at: [Link].

-

Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019). Modern Approaches in Drug Designing, 3(5). Available at: [Link].

-

Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link].

-

Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. ResearchGate. Available at: [Link].

-

Novel Class of Piperidine Bioisosteres. Available at: [Link].

-

Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link].

-

Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link].

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link].

-

Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery | Request PDF. ResearchGate. Available at: [Link].

-

Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link].

-

Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link].

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link].

-

Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link].

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link].

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Available at: [Link].

-

Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. Available at: [Link].

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link].

-

Oxetanes in drug discovery: structural and synthetic insights. PubMed. Available at: [Link].

-

Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link].

-

Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Available at: [Link].

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link].

-

Chemical structures of oxetane-containing drugs. ResearchGate. Available at: [Link].

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link].

-

Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. ResearchGate. Available at: [Link].

-

Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. ResearchGate. Available at: [Link].

-

COMPUTATIONAL METHODOLOGIES APPLIED TO PROTEIN-PROTEIN INTERACTIONS FOR MOLECULAR INSIGHTS IN MEDICINAL CHEMISTRY. IRIS UniPA. Available at: [Link].

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link].

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. healthcareview.media [healthcareview.media]

- 11. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. mykhailiukchem.org [mykhailiukchem.org]

- 19. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

discovery and history of (3R)-1-(Oxetan-3-yl)piperidin-3-amine

An In-Depth Technical Guide to the Genesis and Application of (3R)-1-(Oxetan-3-yl)piperidin-3-amine: A Modern Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a contemporary heterocyclic building block that has emerged at the confluence of established and modern medicinal chemistry strategies. Its history is not one of a singular discovery, but rather the logical culmination of decades of research into "privileged" scaffolds and the recent drive to incorporate unique bioisosteres for improved drug-like properties. This guide provides an in-depth technical exploration of its constituent components—the (R)-3-aminopiperidine core and the oxetane moiety—detailing their individual significance, synthesis, and the powerful synergy they represent when combined. For the drug development professional, understanding the genesis of this molecule is to understand a core principle of modern drug design: the rational assembly of validated components to create novel chemical matter with enhanced potential.

Part I: The (R)-3-Aminopiperidine Core - A Privileged Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of drug design. The chiral (R)-3-aminopiperidine enantiomer, in particular, is a key intermediate in the synthesis of several marketed drugs, most notably Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as Linagliptin and Alogliptin.[3]

Synthesis of Enantiomerically Pure (R)-3-Aminopiperidine

The challenge in synthesizing (R)-3-aminopiperidine lies in establishing the desired stereochemistry. Several robust methods have been developed, broadly categorized into two approaches: chiral resolution of a racemic mixture and asymmetric synthesis from a chiral starting material.

1. Chiral Resolution: This classical approach involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent, such as dibenzoyl-(D)-tartaric acid.[4] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

2. Asymmetric Synthesis: These more modern and efficient routes construct the chiral center during the synthesis. Common chiral starting materials include amino acids like D-glutamic acid or D-ornithine.[4][5][6] Another approach involves the asymmetric hydrogenation of a pyridine precursor or enzymatic transamination.[6][7]

Table 1: Comparison of Synthetic Routes to (R)-3-Aminopiperidine

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| Racemic 3-aminopiperidine | Chiral resolution with tartaric acid derivatives | Well-established, straightforward | Max. 50% theoretical yield |

| 3-Aminopyridine | Asymmetric hydrogenation | Potentially high throughput | Requires specialized catalysts and equipment |

| D-Glutamic Acid | Boc protection, reduction, cyclization, deprotection | Readily available chiral pool starting material | Multi-step synthesis[5] |

| N-benzyl-3-piperidone | Enzymatic transamination | High enantioselectivity, mild conditions | Requires specific enzymes and biochemical setup[7] |

Workflow for Asymmetric Synthesis from D-Glutamic Acid

The synthesis from D-glutamic acid represents a common and reliable method leveraging the natural chiral pool.[5]

Caption: Key benefits of incorporating an oxetane moiety in drug design.

Part III: Convergent Synthesis and Applications of this compound

The synthesis of the title compound is a prime example of a convergent strategy, where the two key building blocks, (R)-3-aminopiperidine and an oxetane precursor, are prepared separately and then combined in a final step. This approach is highly efficient for generating libraries of analogues for structure-activity relationship (SAR) studies.

Synthetic Pathway: Reductive Amination

The most direct and common method for coupling a secondary amine like (R)-3-aminopiperidine to a ketone is through reductive amination. In this case, (R)-3-(Boc-amino)piperidine is reacted with oxetan-3-one.

Caption: Convergent synthesis of the title compound via reductive amination.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Setup: To a solution of (R)-3-aminopiperidine dihydrochloride (1 equivalent) and oxetan-3-one (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), a mild base like triethylamine (TEA) is added to neutralize the hydrochloride salt.

-

Imine Formation: The mixture is stirred at room temperature to allow for the formation of the intermediate iminium ion.

-

Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. This reagent is mild and selective for the reduction of the iminium ion in the presence of the ketone.

-

Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired this compound.

Applications in Drug Discovery

The rationale for designing and utilizing this compound lies in the combined benefits of its components. A medicinal chemist would select this building block to:

-

Introduce a defined 3D architecture: The rigid piperidine chair conformation, coupled with the chiral amine and the oxetane group, presents vectors for substitution in a highly controlled manner.

-

Enhance Physicochemical Properties: The oxetane moiety is strategically placed to improve solubility and metabolic stability while modulating the basicity of the piperidine nitrogen. [8]* Serve as a Versatile Scaffold: The primary amine at the 3-position is a key functional handle for further elaboration, allowing for the facile synthesis of amide, sulfonamide, or urea libraries to explore SAR. This makes it a valuable fragment for programs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. For instance, similar piperidine derivatives have been explored as FXR partial agonists and CCR2 antagonists. [9][10]

Conclusion

This compound is more than just a chemical compound; it represents a sophisticated tool in the modern drug hunter's arsenal. Its history is rooted in the strategic synthesis of the enantiomerically pure (R)-3-aminopiperidine core, a scaffold validated by numerous successful drugs. Its evolution is marked by the deliberate incorporation of the oxetane moiety, a contemporary bioisostere prized for its ability to fine-tune pharmacokinetic and physicochemical properties. The convergent synthesis of this molecule allows for its efficient use in creating diverse chemical libraries. For researchers and drug development professionals, this compound serves as a compelling example of how rational design, leveraging both established and cutting-edge principles of medicinal chemistry, leads to the creation of high-value starting points for the discovery of next-generation therapeutics.

References

- US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture - Google P

- CN104387315A - Compound I and (R)

- CN103864674A - Method for preparing (R)

- US20100029941A1 - Preparation of (r)

-

Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem - NIH. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]

- CN103865964A - Method for synthesizing (R)

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

-

Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile - PubMed. [Link]

-

Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors - PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - NIH. [Link]

- WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google P

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]

- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3R)-1-(Oxetan-3-yl)piperidin-3-amine: Synthesis, Characterization, and Applications

Introduction

(3R)-1-(Oxetan-3-yl)piperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of both a piperidine scaffold and an oxetane motif offers a unique combination of physicochemical properties. The piperidine ring is a prevalent feature in numerous pharmaceuticals, providing a basic nitrogen center for molecular interactions and influencing solubility and pharmacokinetic profiles.[1] The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving metabolic stability, aqueous solubility, and lipophilicity. This guide provides an in-depth overview of the synthesis, characterization, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for research and regulatory purposes. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 1349700-06-6 | [2] |

| Molecular Formula | C₈H₁₆N₂O | [2] |

| Molecular Weight | 156.23 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a liquid or low-melting solid | |

| Purity | Commercially available up to 97% |

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the initial preparation of the chiral precursor, (R)-3-aminopiperidine, followed by the introduction of the oxetane moiety. This section outlines a logical and field-proven synthetic workflow.

Part 1: Enantioselective Synthesis of the (R)-3-Aminopiperidine Precursor

The critical step in the overall synthesis is the establishment of the desired stereochemistry at the C3 position of the piperidine ring. Several robust methods have been developed for the synthesis of enantiomerically pure (R)-3-aminopiperidine.

One highly effective and scalable approach involves the enzymatic transamination of a prochiral ketone, N-Boc-3-piperidone, using a specific transaminase enzyme. This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions.[3]

Alternatively, a classical chemical synthesis can be employed starting from readily available chiral pool materials such as D-glutamic acid. This multi-step synthesis involves cyclization and functional group manipulations to yield the desired chiral amine. Another route begins with D-ornithine, which is cyclized and reduced to afford (R)-3-aminopiperidine.[4]

Part 2: N-Alkylation with the Oxetane Moiety via Reductive Amination

With the chiral (R)-3-aminopiperidine in hand, the final step involves the introduction of the oxetane group onto the piperidine nitrogen. Reductive amination is a highly efficient and widely used method for this transformation, offering good yields and avoiding the formation of quaternary ammonium salts that can occur with direct alkylation using alkyl halides.[5]

The reaction proceeds via the formation of an intermediate iminium ion from the reaction of the secondary amine of (R)-3-aminopiperidine and oxetan-3-one, which is then reduced in situ to the desired tertiary amine.

Caption: Synthetic Workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for the reductive amination of (R)-3-aminopiperidine with oxetan-3-one.

Materials:

-

(R)-3-Aminopiperidine (or its salt, e.g., dihydrochloride)

-

Oxetan-3-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with the salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., a gradient of methanol in dichloromethane)

Procedure:

-

Preparation of the Amine: If starting with (R)-3-aminopiperidine dihydrochloride, dissolve it in anhydrous DCM and add 2.2 equivalents of a non-nucleophilic base such as triethylamine or DIPEA. Stir the mixture at room temperature for 30 minutes to liberate the free amine.

-

Reaction Setup: To a solution of (R)-3-aminopiperidine (1.0 equivalent) in anhydrous DCM, add oxetan-3-one (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts for this compound are predicted based on the analysis of its constituent moieties.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Oxetane CH₂ | 4.5 - 4.8 | m |

| Oxetane CH | 3.5 - 3.8 | m |

| Piperidine CH-N(oxetane) | 2.8 - 3.2 | m |

| Piperidine CH-NH₂ | 2.6 - 2.9 | m |

| Piperidine CH₂ | 1.2 - 2.2 | m |

| NH₂ | 1.5 - 2.5 | br s |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Oxetane CH₂ | 70 - 75 |

| Oxetane CH | 60 - 65 |

| Piperidine C-N(oxetane) | 55 - 60 |

| Piperidine C-NH₂ | 45 - 50 |

| Piperidine CH₂ | 20 - 35 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique to determine the enantiomeric purity of the final product. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active agent may be necessary for sensitive detection.[6]

Illustrative Chiral HPLC Method (Post-derivatization):

-

Column: A chiral stationary phase column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: Controlled column temperature (e.g., 25 °C).

Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of a chiral piperidine and an oxetane ring makes this compound a valuable building block in the design of novel therapeutic agents.

-

Modulation of Physicochemical Properties: The oxetane moiety can be strategically incorporated to fine-tune properties such as solubility, lipophilicity, and metabolic stability of a lead compound.

-

Scaffold for Library Synthesis: This compound can serve as a versatile scaffold for the synthesis of compound libraries for screening against various biological targets. The primary amine provides a handle for further functionalization.

-

Bioisosteric Replacement: The 1-(oxetan-3-yl)piperidine motif can be used as a bioisosteric replacement for other functionalities in known active compounds to improve their drug-like properties.

While specific drugs containing this exact fragment are not yet on the market, the constituent parts are well-represented in approved pharmaceuticals. For instance, (R)-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin.[7][8]

Caption: Potential Application Pathways in Drug Discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established and reliable methods. The unique combination of the piperidine and oxetane motifs offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

- US Patent US20100029941A1, "Preparation of (r)-3-aminopiperidine dihydrochloride", published February 4, 2010.

- WO Patent WO2011160037A2, "Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride", published December 22, 2011.

- CN Patent CN105130879A, "Preparation method of (R)-3-Boc-aminopiperidine", published December 9, 2015.

- CN Patent CN104007202B, "A kind of HPLC analytical approach of 3-amino piperidine", published August 27, 2014.

- Babu, K. S., et al. (2014).

-

Fisher Scientific. This compound;2,2,2-trifluoroacetic acid.

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- CN Patent CN103864674A, "Method for preparing (R)-3-amino piperidine hydrochloride", published June 18, 2014.

- Vasilev, A. A., & Zhdankina, G. M. (2022).

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

-

BOC Sciences. This compound.

- CN Patent CN103865964A, "Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method", published June 18, 2014.

- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.

- Nikitin, S. (2020). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. Magnetic Resonance in Chemistry, 58(9), 821-824.

- Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

- Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-22.

- BenchChem. (2025).

- Kumar, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-523.

- US Patent US7407955B2, "8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions", issued August 5, 2008.

- Wang, T., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 829-844.

- Core. (2010). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones.

- Matassini, C., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(18), 5585.

- Zeller, W. E., et al. (2015). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(7), 1967-1973.

- Zeller, W. E., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(7), 1967–1973.

- Liu, K., et al. (2012). Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7677-7682.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 8. US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]

The Oxetane Moiety: A Strategic Tool in Modern Drug Design

Abstract: The strategic incorporation of small, strained ring systems has emerged as a powerful tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of properties. Its inherent polarity, three-dimensionality, and metabolic stability offer a versatile tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities. This in-depth technical guide provides a comprehensive overview of the role of the oxetane moiety in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and pathways, intended for researchers, scientists, and drug development professionals.

Introduction: The Rise of Small, Strained Rings in Drug Discovery

The paradigm in drug discovery has decidedly shifted from predominantly flat, aromatic molecules towards more three-dimensional structures. This evolution is driven by the need to engage with more complex and challenging biological targets, where increased shape complementarity can lead to enhanced potency and selectivity.

Beyond Flatland: The Need for Three-Dimensionality in Modern Drug Candidates

An increase in the fraction of sp³-hybridized carbon atoms in drug candidates correlates with a higher success rate in clinical development. Three-dimensional molecules are thought to offer improved target engagement, better physicochemical properties, and the potential to explore novel chemical space.

Introducing the Oxetane Moiety: A Unique Four-Membered Heterocycle

The oxetane ring is a four-membered ether that has emerged as a valuable motif in medicinal chemistry.[1] Its small size, polarity, and three-dimensional nature make it an attractive surrogate for other common functional groups.[2] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3]

Scope and Objectives of this Guide

This guide will provide a detailed exploration of the multifaceted role of the oxetane moiety in drug design. It will cover its application as a bioisostere, its impact on key physicochemical properties, synthetic strategies for its incorporation, and its presence in clinically successful drugs. Detailed protocols and visual diagrams are provided to offer practical insights for the medicinal chemist.

The Oxetane Moiety as a Versatile Bioisostere

A primary application of the oxetane moiety is as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining or enhancing its biological activity.[1]

Bioisosteric Replacement of the gem-Dimethyl Group

The substitution of a gem-dimethyl group with an oxetane can dramatically improve a compound's physicochemical profile. The oxetane ring is of a similar size but introduces polarity, which can lead to increased aqueous solubility and reduced lipophilicity.[2] Furthermore, this replacement can block metabolically labile C-H bonds without the unfavorable increase in lipophilicity associated with a gem-dimethyl group.[1]

Bioisosteric Replacement of the Carbonyl Group

Oxetanes are also effective bioisosteres for carbonyl groups.[1] The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen.[4] However, the oxetane is generally more metabolically stable and less prone to enzymatic reduction than a ketone. This substitution can also influence the conformational preferences of a molecule.

Other Bioisosteric Applications

The versatility of the oxetane extends to its use as a surrogate for other heterocycles, such as morpholine. Spirocyclic oxetanes, for example, can mimic the solubilizing effect of morpholine while offering a different vector for substituent placement and potentially improved metabolic stability.[5]

Physicochemical Property Modulation by the Oxetane Moiety: A Quantitative Analysis

The introduction of an oxetane moiety can have a profound and predictable impact on several key physicochemical properties that are critical for a drug's success.

Enhancing Aqueous Solubility

The inherent polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of a compound. Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5]

Tuning Lipophilicity (LogP/LogD)

An oxetane-containing molecule is typically less lipophilic than its corresponding gem-dimethyl analog.[4] This reduction in lipophilicity can be advantageous for improving a drug's pharmacokinetic profile and reducing off-target effects.

Improving Metabolic Stability

Oxetanes can enhance metabolic stability by blocking sites of oxidation.[1] They are generally more resistant to metabolism than many other functional groups.[4] In some cases, oxetanes can be metabolized by microsomal epoxide hydrolase (mEH) to form diols, which can be a predictable clearance pathway.[6][7]

Modulating Basicity (pKa) of Proximal Amines

The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1] This modulation of basicity can be crucial for improving cell permeability and reducing interactions with targets such as the hERG channel.[8]

Data Summary Table: The Quantitative Impact of Oxetane Substitution

| Property | Effect of Oxetane Introduction | Quantitative Impact (Typical) | Reference(s) |

| Aqueous Solubility | Increase | 4 to >4000-fold increase vs. gem-dimethyl | [5] |

| Lipophilicity (LogP/LogD) | Decrease | Lower LogP/LogD compared to gem-dimethyl analog | [4] |